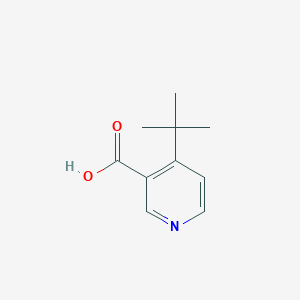

4-Tert-butylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-tert-butylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-5-11-6-7(8)9(12)13/h4-6H,1-3H3,(H,12,13) |

InChI Key |

VABYYZGUSUSDGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butylpyridine 3 Carboxylic Acid and Its Derivatives

Precursor Synthesis and Regioselective Functionalization

The construction of 4-Tert-butylpyridine-3-carboxylic acid fundamentally relies on the sequential or convergent synthesis of the 4-tert-butylpyridine (B128874) scaffold and the introduction of a carboxylic acid group at the 3-position.

Synthetic Routes to 4-Tert-butylpyridine Scaffolds

The 4-tert-butylpyridine core is a common building block, valued for its role as a non-nucleophilic base and as a ligand in catalysis. harvard.edu Its synthesis can be approached through several established routes. One common method involves the alkylation of a pre-existing pyridine (B92270) or a pyridine precursor. For instance, the reaction of 4-picoline with a strong base like tert-butyl lithium can lead to the formation of the 4-tert-butylpyridine scaffold. researchgate.net Another approach involves multi-step reaction sequences starting from different precursors, which may involve the use of reagents such as sodium amide or potassium amide in liquid ammonia. clockss.org The choice of synthetic route often depends on the desired scale, available starting materials, and cost-effectiveness.

Strategies for Introducing Carboxylic Acid Functionality at the Pyridine 3-Position

Introducing a carboxylic acid group regioselectively at the C3 position of a 4-substituted pyridine presents a significant synthetic challenge due to the electronic properties of the pyridine ring. Direct C-H carboxylation at this position is not straightforward. Therefore, multi-step strategies are typically employed.

A prevalent strategy involves the initial halogenation of the pyridine ring at the 3-position, followed by a subsequent conversion of the halide to a carboxylic acid. Recent advancements have provided methods for the regioselective halogenation of pyridines at the 3-position through the use of Zincke imine intermediates. nih.govnsf.gov This approach allows for the installation of a bromine or iodine atom at the desired position, which can then be subjected to metal-catalyzed carboxylation.

Another powerful strategy for functionalizing the 3-position of a 4-substituted pyridine is through Directed ortho Metalation (DoM) . harvard.eduresearchgate.netnih.govuwindsor.ca This method requires the presence of a directing metalating group (DMG) on the pyridine ring. While the tert-butyl group itself is not a DMG, a precursor molecule with a DMG at a strategic position can be used to direct lithiation to the adjacent C3 position. Subsequent quenching of the resulting organolithium species with carbon dioxide (CO2) would then yield the desired carboxylic acid. The choice of a temporary or permanent DMG is crucial for the success of this strategy. For pyridines, common DMGs include carboxamides, carbamates, and other heteroatom-containing groups. nih.gov When a DMG is present at the 2-position, lithiation typically occurs at the 3-position. clockss.org Similarly, a DMG at the 4-position can direct metalation to the 3-position.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be adapted for the efficient and sustainable synthesis of this compound and its analogs.

Continuous Flow Synthesis Approaches for Pyridine Carboxylic Acid Analogs (e.g., Pyrrole-3-Carboxylic Acid) and Potential Adaptations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and reaction control. The synthesis of nicotinamide (B372718) (pyridine-3-carboxamide) and pyrazinamide (B1679903) derivatives has been successfully demonstrated in continuous-flow microreactors. nih.govnih.govbeilstein-journals.org These processes often utilize immobilized enzymes or catalysts, allowing for efficient conversion and simplified product purification. nih.govnih.govbeilstein-journals.org

These established continuous flow methodologies for analogous pyridine and pyrazine (B50134) systems provide a strong foundation for the development of a flow process for this compound. A potential adaptation could involve the continuous flow generation of a 3-lithiated 4-tert-butylpyridine intermediate (derived from a halogenated precursor via lithium-halogen exchange or from a DoM precursor), which would then be immediately quenched with a stream of carbon dioxide gas. This approach would allow for the safe handling of reactive organolithium species and precise control over reaction parameters, potentially leading to higher yields and purity.

Metal-Catalyzed Coupling Reactions for Pyridine-Carboxylic Acid Systems (e.g., Pd-catalyzed methods)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The synthesis of pyridine carboxylic acids can be achieved through the palladium-catalyzed carboxylation of halopyridines. nsf.govprepchem.comhymasynthesis.com This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a source of carbon monoxide or, more recently and sustainably, carbon dioxide. For the synthesis of this compound, a 3-halo-4-tert-butylpyridine precursor would be subjected to palladium-catalyzed carboxylation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields.

Furthermore, transition-metal-catalyzed C-H activation and subsequent carboxylation represent a more atom-economical approach. While direct C-H carboxylation of pyridines at the 3-position remains a challenge, research in this area is ongoing. nih.govbeilstein-journals.orgmdpi.comresearchgate.net Rhodium-catalyzed C-H functionalization has been shown to be effective for the hydroarylation of alkynes at the C3 position of pyridine derivatives, indicating the potential for metal-catalyzed C-H activation at this site. chemistryviews.org Recent developments in copper-catalyzed C4-selective carboxylation of pyridines with CO2 via pyridylphosphonium salts highlight the potential of innovative activation strategies to achieve regioselective carboxylation. organic-chemistry.org

Photoinduced Activation and Decarboxylation Strategies for Aromatic Carboxylic Acids

Photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions using visible light. While the focus of this article is on the synthesis of this compound, it is pertinent to mention the reverse reaction, decarboxylation, which can be achieved through photoinduced activation. The decarboxylation of aromatic carboxylic acids to generate aryl radicals is a valuable transformation for the synthesis of various functionalized aromatic compounds. This process can be facilitated by photoredox catalysts, offering a mild alternative to traditional, high-temperature decarboxylation methods. researchgate.net

Derivatization Protocols

The carboxylic acid functional group of this compound allows for a variety of derivatization reactions, most notably the formation of esters and amides. These derivatives can exhibit altered physicochemical properties and biological activities compared to the parent acid.

Formation of Esters and Amides from this compound and its Precursors

The conversion of this compound into its corresponding esters and amides is a fundamental transformation in organic synthesis. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification:

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. The reaction is reversible, and to drive the equilibrium towards the product, the water formed is typically removed, or an excess of the alcohol is used. For sterically hindered acids or alcohols, more reactive acylating agents derived from the carboxylic acid, such as acyl chlorides or anhydrides, may be employed.

Another effective method for esterification, particularly with tertiary alcohols like tert-butanol, involves the use of coupling agents. For instance, benzotriazole (B28993) esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are efficient intermediates for esterification. This reaction can be catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP).

Table 1: Examples of Esterification of Carboxylic Acids

| Carboxylic Acid Precursor | Alcohol | Coupling Agent/Catalyst | Product |

| Phenylacetic acid | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl phenylacetate |

| (4-Methoxyphenyl)acetic acid | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl (4-methoxyphenyl)acetate |

| Cinnamic acid | tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl cinnamate |

Amide Formation:

The formation of amides from this compound and its precursors follows similar principles to esterification, with an amine serving as the nucleophile. Direct reaction of the carboxylic acid with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt.

More commonly, activating agents are used to facilitate amide bond formation under milder conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC, are frequently used to activate the carboxylic acid. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields.

A study on the synthesis of various amides demonstrated a two-step catalytic amide-to-ester transformation where primary amides are first functionalized with a tert-butyl nicotinate (B505614) directing group. This is achieved via a palladium-catalyzed amidation with tert-butyl 2-chloronicotinate. The resulting activated amides then undergo zinc-catalyzed alcoholysis to form esters. This methodology highlights the versatility of nicotinic acid derivatives in facilitating complex transformations. researchgate.net

Oxidative Esterification of Carboxylic Acids

Oxidative esterification provides an alternative route to esters, often starting from precursors other than carboxylic acids, such as aldehydes or even hydrocarbons. While not a direct derivatization of this compound itself, the principles can be relevant in synthetic strategies leading to its ester derivatives from different starting materials.

In general, oxidative esterification involves the in-situ generation of a reactive carboxylic acid derivative from an aldehyde, which then reacts with an alcohol. Various oxidizing agents can be employed in these reactions.

It is important to note that the direct conversion of a carboxylic acid to an ester is a dehydration reaction and not an oxidation reaction, as there is no change in the oxidation state of the carbon atom in the carboxyl group.

Green Chemistry Approaches and Process Intensification in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, leading to the development of green chemistry approaches and process intensification strategies for the production of compounds like this compound and its derivatives.

Green Chemistry Approaches:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of nicotinic acid synthesis, which is structurally related to the target compound, several green approaches have been explored. These include:

Catalytic Processes: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. For the synthesis of nicotinic acid, catalytic gas-phase oxidation of picoline (a methylpyridine) is considered a state-of-the-art green process. chimia.ch This avoids the use of stoichiometric and often hazardous oxidizing agents.

Enzymatic Conversions: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The enzymatic conversion of 3-cyanopyridine (B1664610) to nicotinic acid using nitrilase enzymes is a well-established green route. frontiersin.orgnih.gov This process operates under mild conditions in aqueous media, reducing energy consumption and waste generation.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green synthesis. Research has demonstrated the synthesis of coumarin-3-carboxylic acids, for example, using waste curd water as a catalytic solvent under ultrasonic irradiation.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of nicotinic acid, several strategies have been investigated:

Reactive Extraction: This technique combines the chemical reaction and product separation into a single unit operation, which can significantly improve process efficiency. Reactive extraction has been studied for the recovery of nicotinic acid from fermentation broths, where it is produced via enzymatic conversion. researchgate.net

Fed-Batch Reactions: In biotechnological processes, such as the enzymatic synthesis of nicotinic acid, a fed-batch strategy can be employed to overcome substrate inhibition and increase the final product concentration. This involves the controlled feeding of the substrate (e.g., 3-cyanopyridine) to the reaction mixture, leading to higher productivity. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation and scale-up. The integration of biocatalysis with flow chemistry and microreactors presents new opportunities for the intensified production of nicotinic acid. frontiersin.org

While these green chemistry and process intensification examples primarily focus on the parent nicotinic acid, the principles and methodologies are directly applicable to the synthesis of substituted derivatives like this compound, paving the way for more sustainable and efficient production of this important chemical compound.

Structural Elucidation and Characterization of 4 Tert Butylpyridine 3 Carboxylic Acid and Its Complexes

Spectroscopic Analysis

Spectroscopic analysis provides a detailed view of the molecular structure and bonding within 4-tert-butylpyridine-3-carboxylic acid. Each technique offers unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyridine (B92270) ring, in addition to the acidic proton of the carboxylic acid. The tert-butyl group protons typically appear as a sharp singlet in the upfield region, around 1.3-1.5 ppm, due to the magnetic equivalence of the nine protons. The aromatic protons on the pyridine ring will appear further downfield, generally in the range of 7.5-9.0 ppm, with their specific chemical shifts and coupling patterns (doublets or doublet of doublets) depending on their position relative to the nitrogen atom and the bulky tert-butyl and carboxylic acid substituents. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, and its position can be sensitive to solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm. libretexts.org The sp²-hybridized carbons of the pyridine ring would exhibit signals in the aromatic region, approximately from 120 to 160 ppm. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the pyridine ring would also be identifiable in this region. The aliphatic carbons of the tert-butyl group itself would appear much further upfield, with the quaternary carbon around 35 ppm and the methyl carbons around 30 ppm. chemicalbook.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~30 (-CH₃), ~35 (quaternary C) |

| Pyridine-H2 | ~9.0 (singlet) | ~152 |

| Pyridine-H5 | ~7.5 (doublet) | ~125 |

| Pyridine-H6 | ~8.7 (doublet) | ~150 |

| -COOH | >10 (broad singlet, 1H) | ~170 |

| Pyridine-C3 | - | ~130 |

| Pyridine-C4 | - | ~160 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the IR spectrum is dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

A key feature is the very broad O-H stretching band of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. This broadness is a result of strong hydrogen bonding, often leading to the formation of dimers in the solid state or in concentrated solutions. libretexts.org Superimposed on this broad O-H band are the C-H stretching vibrations of the tert-butyl group and the pyridine ring, usually observed between 2850 and 3100 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring and the extent of hydrogen bonding. The C-N and C=C stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group contribute to the fingerprint region of the spectrum, typically between 900 and 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Pyridine/tert-butyl | C-H Stretch | 2850-3100 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 900-1400 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyridine ring, which is an aromatic system.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For pyridine and its derivatives, these transitions often occur below 300 nm. copernicus.org The carboxylic acid group itself does not absorb strongly in the accessible UV region, but its presence as a substituent on the pyridine ring, along with the tert-butyl group, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted pyridine. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, may also be observed. masterorganicchemistry.com These transitions are typically of lower intensity and can sometimes be obscured by the stronger π → π* bands. copernicus.orgmasterorganicchemistry.com The formation of metal complexes with this compound can lead to the appearance of new, often intense, charge-transfer bands in the visible region, which are associated with the transfer of electrons between the metal and the ligand.

| Transition Type | Chromophore | Expected λmax (nm) | Characteristics |

|---|---|---|---|

| π → π | Pyridine Ring | ~260-280 | Strong absorption |

| n → π | Pyridine N, Carbonyl O | >300 | Weak absorption, may be solvent dependent |

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis. For this compound (C₁₀H₁₃NO₂), the molecular weight is 195.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 195. The fragmentation of carboxylic acids often involves characteristic losses. libretexts.org A prominent fragmentation pathway is the loss of the hydroxyl group (-OH), leading to an [M-17]⁺ peak at m/z = 178. Another common fragmentation is the loss of the entire carboxyl group (-COOH), resulting in an [M-45]⁺ peak at m/z = 150. libretexts.org

Fragmentation of the tert-butyl group is also highly probable. The loss of a methyl radical (-CH₃) from the molecular ion would produce an [M-15]⁺ peak at m/z = 180. The loss of the entire tert-butyl group (-C₄H₉) would result in a peak at m/z = 138. The relative intensities of these fragment ions provide valuable information about the stability of the resulting ions and the strength of the corresponding chemical bonds. chemguide.co.uk

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 195 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |

| 180 | [M - CH₃]⁺ | CH₃• |

| 178 | [M - OH]⁺ | •OH |

| 150 | [M - COOH]⁺ | •COOH |

| 138 | [M - C₄H₉]⁺ | •C₄H₉ |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can distinguish between the different carbon, nitrogen, and oxygen environments.

The C 1s spectrum is expected to show multiple peaks. The carbons of the tert-butyl group and the pyridine ring not attached to heteroatoms would have binding energies around 284.6-285.0 eV. The carbon atoms in the pyridine ring bonded to the nitrogen atom would be shifted to a higher binding energy, approximately 285.5 eV. researchgate.net The carboxyl carbon (-COOH) would appear at the highest binding energy for carbon, around 288.5-289.0 eV, due to its oxidation state. researchgate.net

The N 1s spectrum should show a single peak corresponding to the nitrogen atom in the pyridine ring, typically around 399-401 eV. The O 1s spectrum would exhibit a peak corresponding to the two oxygen atoms of the carboxylic acid group, expected in the range of 531-533 eV. The exact binding energies can provide insights into intermolecular interactions, such as hydrogen bonding.

| Element | Orbital | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | -C(CH₃)₃ / Pyridine C-H | ~285.0 |

| Carbon | C 1s | Pyridine C-N / C-C=O | ~285.5 - 286.5 |

| Carbon | C 1s | -COOH | ~288.5 - 289.0 |

| Nitrogen | N 1s | Pyridine | ~399 - 401 |

| Oxygen | O 1s | -COOH | ~531 - 533 |

Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, a definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state requires techniques like single-crystal X-ray diffraction.

For this compound, X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles. A key aspect of the solid-state structure would be the nature of the intermolecular interactions. Due to the presence of the carboxylic acid group and the pyridine nitrogen, strong hydrogen bonds are expected to be a dominant feature of the crystal packing.

X-ray Diffraction Analysis of Related Pyridine Carboxylic Acid Complexes and Derivatives

X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For pyridine carboxylic acids and their derivatives, this method provides crucial information on molecular conformation, crystal packing, and intermolecular interactions, particularly hydrogen bonding.

Studies on nicotinic acid (pyridine-3-carboxylic acid), the parent compound of this compound, and its isomers show that the crystal structures are heavily influenced by strong hydrogen bonds formed by the carboxylic acid groups. Typically, these molecules form dimers or catemeric chains through O-H···O interactions between the carboxylic acid moieties. The pyridine nitrogen atom can also act as a hydrogen bond acceptor, leading to N-H···N or O-H···N interactions, particularly in co-crystals or salts.

In metal complexes of nicotinic acid and its derivatives, the coordination is often facilitated through the pyridine nitrogen and/or the carboxylate oxygen atoms. The resulting coordination polymers can exhibit diverse dimensionalities, from simple discrete molecules to one-, two-, or three-dimensional networks. The specific geometry is influenced by the metal ion, the presence of other ligands, and the steric and electronic effects of substituents on the pyridine ring.

For instance, the introduction of a bulky tert-butyl group at the 4-position, as in this compound, is expected to have a significant impact on the crystal packing. The steric hindrance of the tert-butyl group might prevent the formation of some of the more compact packing arrangements observed in simpler pyridine carboxylic acids, potentially leading to the inclusion of solvent molecules in the crystal lattice.

Below is a table summarizing crystallographic data for nicotinic acid, providing a reference for the fundamental structural parameters of the pyridine-3-carboxylic acid framework.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** |

| Nicotinic Acid | Monoclinic | P2₁/c | 7.19 | 11.74 | 7.28 | 112.45 |

This data is for the parent compound, nicotinic acid, and serves as a baseline for understanding the structural framework.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in hydrogen bonds, van der Waals forces, and other close contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For molecules containing both hydrogen-bond donors/acceptors and significant hydrophobic regions, such as this compound, Hirshfeld analysis is particularly insightful. In related structures, the analysis typically reveals the following key interactions:

O···H/H···O Contacts: These appear as distinct "spikes" in the fingerprint plot and represent the strong hydrogen bonds formed by the carboxylic acid groups. These interactions are fundamental to the primary structural motifs.

C···H/H···C Contacts: These interactions, often associated with C-H···π interactions or weaker van der Waals forces, also contribute to the stability of the crystal lattice.

N···H/H···N Contacts: Interactions involving the pyridine nitrogen are also observed, particularly in the formation of hydrogen bonds with acidic protons.

The table below presents typical contributions of different intermolecular contacts to the Hirshfeld surface for a related molecule containing a tert-butyl group and hydrogen bonding moieties, illustrating the expected distribution of interactions.

| Interaction Type | Percentage Contribution (%) |

| H···H | ~40-55 |

| O···H/H···O | ~20-30 |

| C···H/H···C | ~10-20 |

| N···H/H···N | ~2-5 |

Note: This data is representative of molecules with similar functional groups and is intended to be illustrative.

Thermal Behavior and Stability Studies

The thermal stability of a compound is a critical parameter, providing information on its decomposition pathways and temperature limits of use. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed for these studies.

For pyridine carboxylic acids, thermal decomposition often proceeds via decarboxylation, where the carboxylic acid group is lost as carbon dioxide. The temperature at which this occurs is influenced by the strength of the crystal lattice and the presence of other functional groups.

A study on nicotinic acid revealed a multi-stage thermal behavior under inert conditions, including a solid-solid phase transition, sublimation, melting, and finally evaporation. researchgate.net The presence of a bulky substituent like the tert-butyl group in this compound would likely alter this behavior. The increased molecular weight would be expected to decrease its volatility.

The thermal stability of complexes of pyridine carboxylic acids is also a subject of interest. The coordination to a metal center can either stabilize or destabilize the molecule with respect to thermal decomposition. TGA of such complexes often shows a multi-step decomposition pattern, corresponding to the loss of water molecules, followed by the decomposition of the organic ligand.

The expected thermal decomposition data for a generic pyridine carboxylic acid is summarized below, providing a likely pattern for this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 150-250 | Variable | Loss of lattice or coordinated water (in hydrates/complexes) |

| 2 | 250-400 | ~25-35 | Decarboxylation of the carboxylic acid group |

| 3 | >400 | Variable | Decomposition of the pyridine ring |

This table represents a generalized decomposition pattern for pyridine carboxylic acids.

Mechanistic Investigations of Reactions Involving 4 Tert Butylpyridine 3 Carboxylic Acid

Reaction Pathway Elucidation

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, detailing the sequential steps and intermediate states that connect reactants to products. For 4-tert-butylpyridine-3-carboxylic acid, understanding these pathways is crucial for optimizing existing synthetic routes and designing novel applications. This section elucidates the mechanisms of key reactions involving this compound and related pyridine (B92270) systems.

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). wikipedia.org The ease of decarboxylation often depends on the stability of the carbanion intermediate formed after the loss of CO2, or the ability to form a cyclic transition state. wikipedia.orgmasterorganicchemistry.com For carboxylic acids featuring a carbonyl group at the beta-position (a β-keto acid), decarboxylation can proceed through a cyclic, concerted six-membered ring transition state upon heating. youtube.comyoutube.comyoutube.com This process involves an intramolecular hydrogen transfer from the carboxylic acid to the carbonyl oxygen, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com

The stability of the resulting intermediate is a key factor. The process is one of the oldest known organic reactions, often associated with pyrolysis and destructive distillation. wikipedia.org

Table 1: Key Features of Decarboxylation Mechanisms

| Feature | Description | Relevance to Pyridine Carboxylic Acids |

| Transition State | Often involves a cyclic, six-membered ring, especially for β-keto acids. masterorganicchemistry.comyoutube.com | The pyridine nitrogen can influence electron distribution, potentially stabilizing intermediates or transition states. |

| Intermediate | An enol intermediate is common, which tautomerizes to the final product. youtube.com | A protonated pyridine intermediate may form, facilitating CO2 elimination. |

| Byproduct | Carbon dioxide (CO2) is released as a gas. wikipedia.orgyoutube.com | Universal byproduct for all decarboxylation reactions. |

| Conditions | Typically requires heat (thermal decarboxylation). youtube.com | Heating is a standard condition to induce decarboxylation in many carboxylic acids. |

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. These reactions are forms of nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group (-OR') from an alcohol or an amino group (-NR'R'') from an amine. libretexts.orgyoutube.com However, since the hydroxyl group is a poor leaving group, direct reaction is often inefficient. Therefore, the carboxylic acid must first be "activated." youtube.com

Esterification: The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of a water molecule yield the ester. youtube.com

Amide Formation: A common method for amide formation involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The amine attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate. The stable dicyclohexylurea (DCU) acts as a good leaving group, and its departure leads to the formation of the amide. youtube.com Alternatively, direct reaction with an amine can be achieved by heating, which drives off the water formed and pushes the equilibrium toward the amide product. youtube.com

The general pathway for these reactions is summarized below:

Activation of the Carboxyl Group: Protonation (acid catalysis) or reaction with a coupling agent (like DCC) makes the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: The alcohol or amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Elimination: A leaving group (water or an activated species like DCU) is eliminated, reforming the carbonyl double bond and yielding the final ester or amide product. masterorganicchemistry.com

Direct functionalization of carbon-hydrogen (C–H) bonds in pyridine rings is a powerful and atom-economical synthetic strategy. nih.gov Pyridine is an electron-deficient heterocycle, which makes it challenging to functionalize via classical electrophilic aromatic substitution. bohrium.com However, transition-metal catalysis has enabled a wide range of C–H activation pathways, including alkylation, arylation, and alkenylation. beilstein-journals.org

The mechanisms of these transformations often involve several key steps:

Coordination: The pyridine nitrogen atom coordinates to the metal center of the catalyst. This step is often crucial for directing the regioselectivity of the reaction.

C–H Bond Cleavage: The C–H bond is broken, typically through one of several pathways:

Oxidative Addition: The metal center inserts into the C–H bond, forming an organometallic intermediate where both the carbon and hydrogen are bonded to the metal.

Concerted Metalation-Deprotonation (CMD): This pathway involves a concerted process where the metal binds to the carbon and a base removes the proton.

Electrophilic Substitution: The metal catalyst acts as an electrophile, leading to C–H cleavage.

Functionalization: The resulting organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Catalyst Regeneration: The final product is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

The regioselectivity of C–H functionalization in pyridines (i.e., at the C2, C3, or C4 position) is a significant challenge. While C2 functionalization is often favored due to the directing effect of the nitrogen atom, specific ligand and catalyst systems have been developed to achieve selective functionalization at the C3 and C4 positions. nih.gov For instance, palladium catalysts with phenanthroline ligands have been used for non-directed C3-arylation of pyridines. nih.gov Recent advances have focused on meta and para-C–H functionalization using various strategies, including photocatalytic methods and temporary de-aromatization. nih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates that can participate in chemical reactions under mild conditions. princeton.eduresearchgate.net In these systems, a photocatalyst (often a ruthenium or iridium complex) absorbs light and enters an excited state. This excited-state catalyst is both a stronger oxidant and a stronger reductant than its ground state, allowing it to engage in electron transfer with organic substrates. researchgate.net

For pyridine derivatives, photocatalytic reactions can proceed through several mechanistic pathways:

Reductive Quenching Cycle: The excited photocatalyst can be "quenched" by an electron donor, generating a strongly reducing species (e.g., [Ru(bpy)₃]⁺). This species can then reduce a pyridine derivative to form a radical anion. This radical anion is a key intermediate that can undergo further reactions, such as coupling with electrophiles.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst can be quenched by an electron acceptor, generating a potent oxidant (e.g., [Ru(bpy)₃]³⁺). researchgate.net This oxidant can abstract an electron from a pyridine derivative, forming a radical cation.

These radical-ion intermediates are central to the subsequent bond-forming steps. For instance, in a Minisci-type reaction, an alkyl radical can add to the electron-deficient pyridine ring (often protonated), leading to C–H functionalization. Photocatalysis provides a powerful means to generate these radicals under gentle conditions. The specific reaction pathway can sometimes be switched by changing additives or quenchers, leading to different products from the same starting materials. researchgate.net

Catalytic Reaction Mechanisms

Beyond undergoing reactions itself, this compound, or its decarboxylated derivative 4-tert-butylpyridine (B128874), can play a crucial role as a component in catalytic systems.

Metalloporphyrins are bioinspired catalysts that mimic the function of enzymes like cytochrome P-450, particularly in oxidation reactions. researchgate.netmdpi.com These reactions often employ an oxygen source, such as hydrogen peroxide or molecular oxygen, to oxidize substrates like alkanes and alkenes. researchgate.net The efficiency and selectivity of these catalytic systems can be significantly enhanced by the addition of co-catalysts, with pyridine derivatives being common choices.

In this context, 4-tert-butylpyridine acts as an axial ligand, coordinating to the metal center (e.g., manganese or iron) of the porphyrin ring. This coordination has several mechanistic implications:

Modulation of Electronic Properties: The binding of the pyridine ligand alters the electronic environment of the metal center, which can influence its reactivity and stability.

Stabilization of Intermediates: The catalytic cycle is believed to involve high-valent metal-oxo or metal-peroxo species as the active oxidants. The axial pyridine ligand can help stabilize these reactive intermediates.

Formation of the Active Oxidant: Studies have shown that in a two-phase system using hydrogen peroxide as the oxidant, the mechanism is more complex than the simple formation of a metal-oxo species. Evidence suggests that a metallo-acylperoxo species, formed from the reaction of a metal-hydroperoxo intermediate with the carboxylic acid co-catalyst, may be the true oxidant responsible for transferring an oxygen atom to the substrate. uc.pt

Influence on Charge Recombination and Electron Lifetime in Photovoltaic Systems (Derived from 4-tert-butylpyridine Studies)

In the field of dye-sensitized solar cells (DSSCs), additives to the electrolyte play a crucial role in optimizing performance. Studies on 4-tert-butylpyridine (4TBP), a structurally related compound to this compound, have provided significant insights into its mechanistic role. The addition of 4TBP to redox electrolytes has a substantial effect on the solar cell's performance, particularly by influencing charge recombination and electron lifetime. acs.orgnih.gov

The primary mechanism by which 4TBP enhances performance is by suppressing the recombination of electrons in the semiconductor (typically TiO2) with the triiodide ions in the electrolyte. acs.orgnih.gov This is achieved in two main ways: by preventing triiodide from accessing the TiO2 surface and potentially through complexation with iodine in the electrolyte. acs.orgnih.gov This reduction in recombination events leads to a longer electron lifetime. acs.org For instance, in an electrolyte containing 0.7 M LiI and 0.05 M I2, the addition of 0.5 M 4TBP resulted in an increase in the open-circuit potential (Voc) of 260 mV. acs.orgnih.gov Charge extraction and electron lifetime measurements revealed that this increase was partly due to an increased electron lifetime, which accounted for 40% of the voltage increase. acs.orgnih.gov

However, the effect of 4TBP on electron lifetime can be influenced by other components in the electrolyte, such as cations. In the presence of Li+ or tetra-n-butylammonium (TBA+), the addition of 4TBP showed no significant influence on the electron lifetime. acs.org In these cases, the observed increase in Voc was primarily attributed to shifts in the conduction band potential rather than a change in recombination kinetics. acs.org

Table 1: Effect of 4-tert-butylpyridine (4TBP) on Photovoltaic Parameters

| Parameter | Observation | Contribution to Performance | Source |

| Electron Lifetime | Increased electron lifetime in certain electrolyte compositions. | Accounts for approximately 40% of the observed increase in open-circuit potential (Voc). | acs.orgnih.gov |

| Charge Recombination | Suppresses recombination of electrons with triiodide in the electrolyte. | Decreases charge loss, improving overall cell efficiency. | acs.orgnih.gov |

| Open-Circuit Potential (Voc) | Significant increase (e.g., 260 mV with 0.5 M 4TBP). | Primarily caused by a combination of increased electron lifetime and a negative shift in the TiO2 conduction band edge. | acs.orgnih.gov |

Conduction Band Potential Shifts in Semiconductor Materials

A key mechanistic role of 4-tert-butylpyridine in photovoltaic systems is its ability to induce shifts in the conduction band potential of semiconductor materials like titanium dioxide (TiO2). The adsorption of 4TBP onto the TiO2 surface alters the surface charge. acs.orgnih.gov It is understood to decrease the amount of adsorbed protons and/or lithium ions (Li+), which are known to cause a positive shift in the TiO2 conduction band. acs.orgnih.govacs.org

By reducing the concentration of these positive ions on the surface, 4TBP effectively shifts the TiO2 conduction band edge to more negative potentials. acs.orgnih.govacs.org This negative shift is a major contributor to the observed increase in the open-circuit voltage of the solar cell. acs.orgnih.gov In one study, this band edge shift was responsible for 60% of the 260 mV increase in Voc upon the addition of 0.5 M 4TBP. acs.orgnih.gov The quasi-Fermi level (QFL) of the TiO2 film increases with rising 4TBP concentration, confirming that the TBP-induced increase in Voc is due to this shift to a higher potential. researchgate.netresearchgate.net

The specific surface of the semiconductor can influence the effect of 4TBP. On the rutile (110) surface of TiO2, which has surface oxygen vacancies, 4TBP preferentially adsorbs in these vacancies and shifts the Fermi level. semanticscholar.orgresearchgate.net In contrast, the anatase (100) surface, having fewer oxygen vacancies, shows no significant effect on surface band bending upon 4TBP adsorption. semanticscholar.orgresearchgate.net This suggests that the positive role of 4TBP in some systems may also involve protecting the semiconductor surface from the adsorption of other electrolyte components. semanticscholar.orgresearchgate.net

Catalytic Turnover and Ligand Effects in Transition Metal Catalysis

Pyridine and its derivatives, including functionalized compounds like this compound, are prevalent as ligands in transition metal-based homogeneous catalysis. researchgate.net The electronic and steric properties of substituents on the pyridine ring significantly influence the chemical, physical, and catalytic properties of the resulting metal complexes. researchgate.net

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to a transition metal center, stabilizing the metal and influencing its catalytic activity. jscimedcentral.com The nature of the substituent, such as the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group in the target molecule, can modulate the electron density at the metal center. This modulation affects the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.net

In palladium-catalyzed cross-coupling reactions, for example, the functionalization of pyridine ligands with either electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties and catalytic efficiency of the coordination compounds. nih.gov The catalytic turnover can be enhanced or diminished depending on how the ligand affects the stability of intermediate species and the energy barriers of key steps in the catalytic cycle. For instance, in some palladium-catalyzed reactions, the nature of the pyridine ligand and its substituents has a noted effect on the efficiency of the catalyzed reaction. nih.gov The strong coordination of the pyridine nitrogen to the metal can sometimes be a challenge, but the use of bidentate co-ligands can induce a trans-effect, weakening the pyridine-metal bond and facilitating catalysis. nih.gov

Table 2: General Ligand Effects of Pyridine Derivatives in Catalysis

| Ligand Property | Influence on Metal Center | Impact on Catalytic Turnover |

| Electron-Donating Groups | Increase electron density at the metal center. | Can promote oxidative addition but may slow down reductive elimination. |

| Electron-Withdrawing Groups | Decrease electron density at the metal center. | May facilitate reductive elimination but hinder oxidative addition. |

| Steric Hindrance (e.g., tert-butyl) | Can influence substrate approach and coordination. | Affects regioselectivity and can enhance catalyst stability by preventing dimerization. |

| Coordinating Groups (e.g., carboxyl) | Can act as a secondary binding site, creating a chelate effect. | Increases catalyst stability and can influence stereoselectivity. |

Kinetic Studies and Rate-Determining Steps in Syntheses and Catalytic Cycles

While specific kinetic data for reactions involving this compound are not detailed in the provided search results, general principles of catalysis by metal complexes with pyridine ligands apply. For instance, in nickel-hydride catalyzed hydroamination, the choice of a pyridine-containing chiral ligand was shown to be critical for reactivity and selectivity, and mechanistic studies using trapping agents helped to identify key intermediates, providing insight into the reaction pathway. acs.org Understanding the transformation of intermediates is crucial, and mechanistic studies often confirm proposed reaction pathways and identify the factors controlling the reaction rate. researchgate.net The rate-determining step in such catalytic cycles is often dependent on the specific substrates, metal, and the precise electronic and steric profile of the ligand employed.

Computational Chemistry and Theoretical Modeling of 4 Tert Butylpyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govijcce.ac.ir Such calculations for 4-tert-butylpyridine-3-carboxylic acid would involve optimizing the molecular geometry to find its lowest energy conformation. This optimized structure is the foundation for calculating various properties, including vibrational frequencies, electronic transitions, and reactivity descriptors. nih.gov The presence of the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group on the pyridine (B92270) ring suggests a complex electronic interplay that DFT can effectively model. researchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rsc.orgmdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyridine ring. The precise λmax values would be influenced by the electronic effects of both the tert-butyl and carboxylic acid substituents.

Vibrational spectra (Infrared and Raman) can also be accurately predicted. nih.gov The calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set limitations, typically show good agreement with experimental data. nih.gov For this molecule, key vibrational modes include the O-H stretch of the carboxylic acid, which is expected to be very broad due to hydrogen bonding, the sharp and intense C=O (carbonyl) stretch, and various C-O, C-N, and C-H vibrations of the pyridine ring and tert-butyl group.

| Parameter | Predicted Range/Value | Description |

|---|---|---|

| O-H Stretch (IR) | ~2500-3300 cm-1 | Very broad band, characteristic of a hydrogen-bonded carboxylic acid. |

| C=O Stretch (IR) | ~1700-1730 cm-1 | Strong, sharp absorption typical for a carboxylic acid carbonyl group. |

| Pyridine Ring Vibrations (IR) | ~1400-1600 cm-1 | Series of bands corresponding to C=C and C=N stretching within the aromatic ring. |

| UV-Vis λmax | ~260-280 nm | Predicted absorption maximum corresponding to π→π* electronic transitions in the substituted pyridine system. |

Pyridine carboxylic acids are known to form strong intermolecular hydrogen bonds. researchgate.net In the solid state, this compound is expected to form dimers or chain-like structures stabilized by robust O-H···N or O-H···O hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen or carbonyl oxygen of a neighboring molecule. researchgate.net DFT calculations can be used to model these dimers and larger clusters, determining their binding energies and geometric parameters. frontiersin.org The bulky tert-butyl group may introduce steric hindrance that influences the preferred crystal packing arrangement compared to simpler nicotinic acids. Additionally, analysis of non-covalent interactions can reveal π-π stacking between pyridine rings, which further stabilizes the solid-state structure. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions in different environments (e.g., in solution). mdpi.com An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the molecule's conformational flexibility, particularly the rotation around the C-C single bond connecting the carboxylic acid group to the pyridine ring. nih.gov These simulations can identify the most stable conformers and the energy barriers between them. Furthermore, MD is used to study how the solute interacts with solvent molecules, mapping the hydration shells and identifying persistent hydrogen bonds, which is crucial for understanding its solubility and behavior in solution. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ijcce.ac.ir For 4-tert-butylpyridine (B128874), the HOMO and LUMO energies are reported to be approximately -5.9 eV and -2.4 eV, respectively. ossila.com The addition of an electron-withdrawing carboxylic acid group at the 3-position is expected to lower the energies of both orbitals and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

Local reactivity descriptors, often visualized using the Molecular Electrostatic Potential (MEP) map, identify the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and pyridine nitrogen, indicating sites susceptible to electrophilic attack, and a positive potential (blue) around the acidic hydrogen, indicating the primary site for nucleophilic attack.

| Parameter | Estimated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 to -6.0 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| ELUMO | -2.6 to -2.4 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~3.4 to 3.8 | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Pyridine carboxylic acid derivatives are scaffolds of significant interest in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents. nih.govnih.gov In a QSAR study involving this compound and its analogues, various molecular descriptors would first be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net A statistical method, such as multiple linear regression or machine learning, is then used to create an equation that links these descriptors to a measured biological activity (e.g., IC50 value for enzyme inhibition). nih.gov Such a model can predict the activity of new, unsynthesized compounds, guiding medicinal chemists in designing more potent and selective ligands. nih.gov

Exploration of Electronic and Optical Properties

The electronic properties of this compound, such as its dipole moment and polarizability, can be readily calculated using DFT. The molecule possesses an electron-donating group (tert-butyl) and an electron-withdrawing group (carboxylic acid) on a π-conjugated pyridine ring. This "push-pull" arrangement is expected to result in a significant ground-state dipole moment.

Such electronic asymmetry can also lead to interesting nonlinear optical (NLO) properties. Molecules with large first hyperpolarizability (β) values are sought after for applications in optoelectronics. DFT calculations can predict these NLO properties, providing a theoretical screening tool for new materials. ijcce.ac.ir The combination of substituents on the pyridine ring in this compound makes it a candidate for possessing notable NLO activity, a hypothesis that can be efficiently tested through computational modeling. researchgate.net

Coordination Chemistry and Ligand Design Based on 4 Tert Butylpyridine 3 Carboxylic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 4-tert-butylpyridine-3-carboxylic acid as a ligand typically involves the reaction of the ligand with a suitable metal salt in a solvent. The resulting products can range from simple mononuclear complexes to intricate multi-dimensional coordination polymers, depending on the metal ion, reaction conditions, and the coordination mode adopted by the ligand.

The preparation of transition metal complexes with pyridine-carboxylate ligands is a well-established area of inorganic synthesis. These methods are directly applicable to this compound.

Copper(II) Complexes: Cu(II) complexes can be synthesized by reacting this compound with copper(II) salts such as copper(II) acetate (B1210297) or copper(II) perchlorate (B79767) in solvents like ethanol (B145695) or methanol. mdpi.comnih.gov The reaction often proceeds at room temperature or with gentle heating to yield crystalline products. In some cases, hydrothermal synthesis is employed to promote the formation of stable, extended frameworks. The resulting structures can be mononuclear, dinuclear paddle-wheel structures, or coordination polymers. e3s-conferences.orgresearchgate.net

Cadmium(II) Complexes: Due to the flexible coordination geometry of the d¹⁰ Cd(II) ion, it is particularly well-suited for forming coordination polymers with varied dimensionalities. mdpi.com Syntheses typically involve hydrothermal reactions between a cadmium salt, such as cadmium(II) nitrate, and this compound in a water/organic solvent mixture. rsc.orgnih.govresearchgate.net The specific structure of the resulting polymer (e.g., 1D chain, 2D layer, or 3D framework) is influenced by factors like temperature, pH, and the metal-to-ligand ratio. nih.gov

Ruthenium(II/III) Complexes: The synthesis of ruthenium complexes often involves multi-step procedures, starting from common precursors like RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂]. A typical route involves the initial formation of a precursor complex, followed by a ligand substitution reaction where this compound displaces more labile ligands. researchgate.netrsc.org Given the interest in the electronic and photophysical properties of ruthenium polypyridyl complexes, this ligand can be incorporated to systematically tune these characteristics.

The tert-butyl group at the 4-position of the pyridine (B92270) ring exerts significant, albeit indirect, influence on the coordination chemistry of the ligand. Its effects can be categorized as electronic and steric.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This increases the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger σ-donor to the metal center. This enhanced donor strength can lead to shorter metal-nitrogen bond lengths and a stronger ligand field, which has implications for the electronic and magnetic properties of the complex.

Steric Effects: Unlike substituents at the 2- or 6-positions (ortho to the nitrogen), a group at the 4-position does not directly crowd the metal center or hinder the approach of other ligands. cam.ac.ukpsu.edu Its steric bulk is primarily manifested in the solid state, where it influences how the metal complexes pack together in the crystal lattice. The large volume of the tert-butyl group can:

Prevent the formation of densely packed structures, potentially leading to the creation of porous materials or channels within the crystal.

Act as a "steric director," guiding the self-assembly process toward specific topologies by discouraging others that would result in unfavorable steric clashes. researchgate.net

The carboxylate group (–COO⁻) is a highly versatile coordinating moiety, capable of adopting numerous binding modes, which is a key factor in the structural diversity of complexes derived from this compound. After deprotonation, the carboxylate can coordinate to metal ions in several ways:

Monodentate: Only one of the two oxygen atoms binds to a single metal center.

Bidentate Chelation: Both oxygen atoms bind to the same metal center, forming a stable four-membered chelate ring.

Bidentate Bridging: The two oxygen atoms bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dinuclear units (like the classic paddle-wheel structure in some Cu(II) complexes) or extending into one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org

The combination of the pyridine nitrogen donor and the versatile carboxylate group allows the ligand to act as a chelate to a single metal center or, more commonly, as a bridge between multiple metal centers, facilitating the construction of extended metal-organic frameworks (MOFs). nih.gov

Ligand Field Theory and Electronic Properties of Coordination Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. nih.gov In complexes of this compound, the metal d-orbitals interact with the frontier orbitals of the ligand's donor atoms (the pyridine nitrogen and carboxylate oxygens). This interaction lifts the degeneracy of the d-orbitals, splitting them into different energy levels. The magnitude of this splitting (Δ) is determined by the geometry of the complex and the nature of the ligands.

The this compound ligand presents two types of donor sites: the pyridine nitrogen, which is a σ-donor and a modest π-acceptor, and the carboxylate oxygens, which are strong σ- and π-donors. The electron-donating tert-butyl group enhances the σ-donor capacity of the pyridine nitrogen. According to LFT, a stronger σ-donor ligand creates a stronger ligand field, resulting in a larger d-orbital splitting energy (Δ). Therefore, a complex with this compound would be expected to exhibit a slightly larger Δ value compared to a complex with the unsubstituted pyridine-3-carboxylic acid.

This splitting directly influences the electronic properties of the complex:

Color: The energy of d-d electronic transitions, which often fall in the visible range, is determined by Δ. A larger Δ corresponds to the absorption of higher-energy (bluer) light, leading to a complementary color (e.g., yellow, orange, or red).

Magnetic Properties: For metal ions with d⁴ to d⁷ electron configurations, the magnitude of Δ relative to the spin-pairing energy determines whether the complex will be high-spin or low-spin. A stronger ligand field favors a low-spin configuration.

Supramolecular Architectures and Self-Assembly Processes

The bifunctional nature of this compound makes it an excellent building block for designing supramolecular structures through coordination-driven self-assembly. nih.gov This process involves metal ions and organic ligands spontaneously organizing into stable, well-defined, and often highly ordered architectures. nih.govrsc.org

The final structure is the result of a delicate balance of several factors:

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) act as a primary template for the assembly. mdpi.com

Ligand Binding Modes: As discussed, the versatility of the carboxylate group allows it to link metal centers in various ways, leading to structures of different dimensionalities. A chelating N,O-coordination might lead to discrete molecules, while a bridging mode will almost certainly produce extended coordination polymers.

Non-covalent Interactions: Hydrogen bonding (e.g., involving coordinated water molecules or uncoordinated carboxylate oxygens), π-π stacking between pyridine rings, and van der Waals forces involving the bulky tert-butyl groups play a crucial role in stabilizing the final three-dimensional structure. mdpi.com

The bulky tert-butyl groups can act as nodes of steric influence, directing the assembly towards specific outcomes and preventing the formation of more compact, non-porous phases. This can be exploited in crystal engineering to design metal-organic frameworks (MOFs) with desired topologies and potential porosity.

Modulation of Metal Center Redox Potentials through Ligand Design

The electronic properties of the ligands coordinated to a metal center have a profound impact on its redox potentials. This is particularly well-documented for ruthenium complexes, where the Ru(II)/Ru(III) redox couple can be finely tuned over a wide potential range by modifying the ligands. bac-lac.gc.camdpi.comacs.org

The this compound ligand influences the redox potential of a metal center primarily through the electronic effect of its substituents on the pyridine ring. The tert-butyl group at the 4-position is electron-donating. This donation increases the electron density at the metal center. Consequently, the metal is more easily oxidized (i.e., it is a better reducing agent), which corresponds to a shift in the oxidation potential to a less positive (or more negative) value.

This effect can be quantified by comparing the redox potentials of a series of complexes with systematically varied ligands. For instance, the Ru(II)/Ru(III) potential for a complex with this compound would be expected to be lower than that for a complex with the unsubstituted pyridine-3-carboxylic acid, and significantly lower than that of a complex with an electron-withdrawing group (like a cyano or nitro group) in the 4-position. nih.gov This principle allows for the rational design of complexes with specific electrochemical properties for applications in catalysis, sensing, or molecular electronics. rsc.orgresearchgate.net

The following table illustrates the effect of para-substituents on the redox potential of analogous ruthenium complexes, demonstrating the trend that electron-donating groups (like tert-butyl) lower the oxidation potential.

| Substituent (R) on Pyridine Ligand | Hammett Parameter (σp) | Ru(II)/Ru(III) Redox Potential (V vs. SCE) | Reference/Principle |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | ~0.80 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | ~1.10 | Electron-Donating |

| -C(CH₃)₃ (tert-butyl) | -0.20 | ~1.15 (Predicted) | Electron-Donating |

| -H | 0.00 | ~1.26 | Reference |

| -Cl | +0.23 | ~1.38 | Electron-Withdrawing |

| -CN | +0.66 | ~1.65 | Strongly Electron-Withdrawing |

Note: The redox potential for the 4-tert-butyl substituted complex is an educated prediction based on established linear free-energy relationships. Exact values are dependent on the full coordination sphere of the metal. The other values are representative examples from the literature for analogous Ru(II)-polypyridyl complexes to illustrate the trend.

Applications in Advanced Materials and Catalysis

Dye-Sensitized Solar Cells (DSSCs)

4-Tert-butylpyridine-3-carboxylic acid is a derivative of 4-tert-butylpyridine (B128874) (TBP), a common and critical additive in the electrolytes of Dye-Sensitized Solar Cells (DSSCs). While direct research on the carboxylic acid derivative is limited, its role and potential can be effectively understood by extrapolating from the extensive studies on TBP. The addition of the carboxylic acid group is anticipated to enhance the inherent functionalities of the parent TBP molecule, particularly in its interaction with the semiconductor photoanode.

The effectiveness of TBP is highly dependent on its concentration. Studies on DSSCs employing both TiO₂ and tin oxide (SnO₂) photoanodes show a significant enhancement in V_oc and PCE as TBP concentration is increased to an optimal level. figshare.comelsevierpure.com For instance, in one study, increasing TBP concentration in a gel polymer electrolyte from 0 wt% to 7 wt% raised the V_oc from 615 mV to 750 mV, with the highest efficiency of 8.11% achieved at 3 wt% TBP. bohrium.com

Extrapolating these findings to this compound, the presence of the carboxylic acid (-COOH) group is expected to introduce a strong anchoring capability. Carboxylic acid groups are known to bind effectively to TiO₂ surfaces, a principle widely used for anchoring sensitizing dyes. jfn.ac.lkjfn.ac.lk Therefore, this compound would likely adsorb more strongly and stably onto the TiO₂ surface than TBP alone. This enhanced adsorption could lead to a more pronounced and stable negative shift of the conduction band, potentially resulting in a greater V_oc enhancement.

Table 1: Effect of 4-tert-butylpyridine (TBP) Concentration on DSSC Performance (Illustrative Data) This table is based on findings reported for TBP in gel polymer electrolytes to illustrate the general performance trend.

| TBP Concentration (wt%) | Open-Circuit Voltage (V_oc) (mV) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| 0 | 615 | 15.20 | 0.65 | 6.08 |

| 1 | 680 | 14.85 | 0.68 | 6.87 |

| 3 | 720 | 14.50 | 0.78 | 8.11 |

| 5 | 740 | 13.90 | 0.75 | 7.71 |

| 7 | 750 | 13.10 | 0.72 | 7.07 |

A primary loss mechanism in DSSCs is charge recombination, where injected electrons in the TiO₂ conduction band react with the oxidized species (I₃⁻) in the electrolyte before they can be collected at the external circuit. TBP plays a crucial role in mitigating this loss. researchgate.net By adsorbing onto the TiO₂ surface, TBP forms a passivating layer that acts as a barrier, sterically hindering the I₃⁻ ions from approaching the surface and recombining with electrons. epfl.ch This suppression of back electron transfer increases the electron lifetime within the TiO₂, contributing to a higher V_oc and improved charge collection efficiency. epfl.chnih.gov

The dual functions of TBP—shifting the TiO₂ conduction band and suppressing recombination—are key to its efficiency-enhancing effects. epfl.ch For this compound, the strong anchoring of the carboxylic acid group would likely create a more dense and robust passivating layer on the TiO₂ surface. This could further inhibit the recombination process, leading to a more significant increase in electron lifetime compared to TBP. The combination of a greater conduction band shift and superior surface passivation suggests that this compound could be a highly effective additive for enhancing DSSC efficiency by favorably modifying the interfacial charge transfer dynamics.

Co-sensitization is a widely used strategy to improve DSSC performance by employing two or more dyes with complementary absorption spectra. mdpi.combibliotekanauki.pl This approach broadens the range of the solar spectrum that can be harvested, thereby increasing the short-circuit current (J_sc). nih.govrsc.org A successful co-sensitization strategy often involves a main sensitizer (B1316253) and a co-sensitizer that fills in the absorption gaps of the main dye, while also potentially reducing dye aggregation on the TiO₂ surface. mdpi.com

While this compound is not a sensitizing dye itself due to its lack of significant visible light absorption, its role as an electrolyte additive is critical for optimizing the performance of co-sensitized solar cells. The efficiency enhancements derived from this additive—namely the increase in V_oc and suppression of charge recombination—are beneficial to any DSSC configuration, regardless of the sensitizer used. By improving the electronic properties of the TiO₂-dye-electrolyte interface, it allows the benefits of the broadened light absorption from co-sensitization to be more fully realized in the final power output. Therefore, its application is a key part of performance optimization in high-efficiency DSSCs that employ advanced co-sensitization strategies.

Homogeneous and Heterogeneous Catalysis

The molecular structure of this compound, featuring both a basic pyridine (B92270) nitrogen and an acidic carboxylic acid group, imparts it with significant potential in catalysis, both as a catalyst itself and as a ligand for transition metal catalysts.

A Brønsted acid is a chemical species that can donate a proton (H⁺). The carboxylic acid moiety (-COOH) in this compound makes it a functional Brønsted acid. This allows it to catalyze a variety of organic reactions that proceed via protonation of a substrate, such as esterifications, transesterifications, and acetal (B89532) formation.

The molecule itself is amphoteric; the pyridine nitrogen is a Brønsted base, while the carboxylic acid is a Brønsted acid. In a catalytic cycle, the carboxylic acid can protonate a substrate to activate it. The presence of the pyridine ring can modulate the acidity of the carboxylic proton. If the pyridine nitrogen is protonated by a stronger acid in the reaction medium, the resulting pyridinium (B92312) cation exerts a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid and potentially enhancing its catalytic activity. While not as potent as strong mineral acids like sulfuric acid or triflic acid, uchicago.edu its use as a recoverable and potentially tunable organocatalyst is of interest.

The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, a fundamental property utilized in the design of countless ligands for transition metal catalysis. nih.govresearchgate.net Furthermore, the carboxylic acid group can also coordinate to metals, often as a deprotonated carboxylate anion. This allows this compound to act as a bidentate ligand, binding to a metal ion through both the nitrogen and an oxygen atom to form a stable six-membered chelate ring.

This chelating ability makes it a promising ligand for a range of catalytic transformations. Pyridine-based ligands are widely used in metal-catalyzed oxidation, epoxidation, and cyclopropanation reactions. semanticscholar.orgmdpi.com By coordinating to a metal center (e.g., copper, ruthenium, manganese, or iron), the ligand can tune the metal's electronic properties and steric environment, thereby controlling the catalyst's activity, selectivity, and stability. The bulky tert-butyl group can provide steric hindrance to influence stereoselectivity, while the electronic properties of the pyridine ring can be modified to optimize catalyst performance for a specific reaction.

Table 2: Potential Catalytic Applications of this compound as a Ligand

| Catalytic Reaction | Potential Metal Center | Role of Ligand |

| Alkene Epoxidation | Manganese (Mn), Iron (Fe) | Controls catalyst stability and selectivity (cis/trans, enantioselectivity). |

| Alkane Oxidation | Ruthenium (Ru), Iron (Fe) | Stabilizes high-valent metal-oxo intermediates and directs reactivity. |

| Cyclopropanation | Copper (Cu), Rhodium (Rh) | Influences diastereoselectivity and enantioselectivity of carbene transfer. |

| C-H Activation/Oxidation | Palladium (Pd), Copper (Cu) | Acts as a directing group and stabilizes the catalytic intermediate. |

Lack of Available Research Data for this compound in Specified Applications

Following a comprehensive search of scientific literature and databases, no specific research findings or application data were found for the compound This compound within the requested contexts of acidity quantification in porous materials and optoelectronic applications.

The search for documented use of This compound as a probe for quantifying acidity in materials such as zeolites did not yield any relevant results. Scientific studies in this area typically employ other bulky pyridine derivatives, such as 2,6-di-tert-butylpyridine (B51100) or 2,4,6-tri-tert-butylpyridine. The steric hindrance from the tert-butyl groups on these specific molecules prevents them from entering the micropores of zeolites, which allows for the selective characterization of acid sites on the external surfaces. There is no available evidence to suggest that this compound is used for this purpose.

Similarly, an extensive review for information regarding the application of This compound in optoelectronic materials or for its photoluminescent properties also returned no specific findings. While the broader class of pyridine and terpyridine-based compounds is known for its use in developing functional materials for optoelectronics, research detailing the synthesis, properties, and performance of this particular substituted pyridine in such applications is not present in the available literature.